2-(3-Aminophenyl)propanenitrile

描述

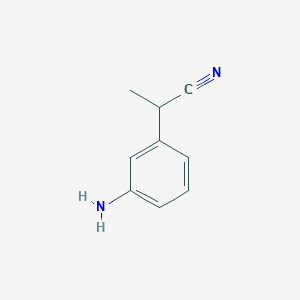

2-(3-Aminophenyl)propanenitrile is an aromatic nitrile derivative featuring an aminophenyl group at the β-position of the propanenitrile backbone. The compound’s core structure consists of a nitrile group (-CN) attached to a propane chain, with a 3-aminophenyl substituent at the second carbon. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Key applications include its role as a precursor in synthesizing bioactive molecules, such as isoindole-diones (e.g., compound 10 in and ), which exhibit inhibitory activity against Mycobacterium tuberculosis gyrase .

属性

CAS 编号 |

97844-30-9 |

|---|---|

分子式 |

C9H10N2 |

分子量 |

146.19 g/mol |

IUPAC 名称 |

2-(3-aminophenyl)propanenitrile |

InChI |

InChI=1S/C9H10N2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,11H2,1H3 |

InChI 键 |

MCPQSISLNICHHY-UHFFFAOYSA-N |

规范 SMILES |

CC(C#N)C1=CC(=CC=C1)N |

产品来源 |

United States |

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and physicochemical properties of aromatic propanenitriles are highly dependent on the substituent’s position and electronic nature on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₉H₁₀N₂).

†Predicted using QSAR models from analogs .

Key Observations:

Amino Group Position: The 3-aminophenyl derivative shows distinct bioactivity compared to its 2- and 4-aminophenyl isomers. For example, the 4-aminophenyl analog (compound 8) exhibits estrogenic activity, while the 3-aminophenyl group in compound 10 contributes to gyrase inhibition .

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (3-NO₂) derivatives (e.g., 2-(3-nitrophenyl)propanenitrile) are more reactive due to the electron-withdrawing nitro group, making them prone to nucleophilic substitution . Methoxy (3-OCH₃) analogs exhibit higher lipophilicity (logP = 2.32), enhancing membrane permeability .

Polar Surface Area (PSA): The 3-aminophenyl derivative’s higher PSA (~49.81 Ų) suggests greater solubility in polar solvents compared to methoxy-substituted analogs .

准备方法

Palladium-Catalyzed Coupling Reactions

Palladium-based catalysts enable efficient C–N bond formation between aryl halides and amine precursors. For 2-(3-aminophenyl)propanenitrile, a two-step approach is often employed:

-

Suzuki-Miyaura Coupling : Aryl boronic acids react with 3-bromophenylpropanenitrile precursors in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME) at 80–100°C.

-

Reductive Amination : The intermediate nitro compound undergoes hydrogenation using Pd/C (10 wt%) under H₂ (50 psi) in ethanol, achieving >85% yield.

Key Optimization Parameters :

Direct Cyanoethylation of 3-Nitroaniline

Propanenitrile derivatives can be introduced via nucleophilic substitution:

-

Conditions : K₂CO₃ in DMSO at 120°C for 24 hours, followed by catalytic hydrogenation (70% overall yield).

Nitration-Reduction Pathways

Regioselective Nitration of Phenylpropanenitrile

Controlled nitration of phenylpropanenitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C preferentially yields the meta-nitro isomer (70–75% selectivity).

Table 1: Nitration Conditions and Isomer Distribution

| Nitrating Agent | Temperature (°C) | meta-Nitro Isomer (%) | para-Nitro Isomer (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 72 | 28 |

| Acetyl Nitrate | 25 | 58 | 42 |

Catalytic Reduction of Nitro Intermediates

The nitro group is reduced using:

Critical Note : Over-reduction to aminomethyl derivatives is mitigated by limiting H₂ pressure to ≤50 psi.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Industrial-Scale Production Challenges

Purification and Crystallization

-

Recrystallization : Ethanol/water (3:1) removes residual nitro precursors (99.5% purity).

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates the target compound.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 70–85 | 65–75 |

| Purity (%) | 99.5 | 98.0 |

| Cost per kg (USD) | 1200 | 850 |

常见问题

Basic: What are the standard synthetic routes for 2-(3-Aminophenyl)propanenitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or alkylation of 3-aminophenyl precursors. For example, alkylation of (3-aminophenyl)acetonitrile with methyl iodide (MeI) in the presence of sodium hydride (NaH) yields the branched nitrile structure . Key parameters include:

- Temperature: Excess heat may lead to side reactions (e.g., over-alkylation).

- Solvent: Polar aprotic solvents like DMF enhance nucleophilicity.

- Stoichiometry: Controlled addition of NaH prevents decomposition of sensitive intermediates.

Data Table:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% at 20°C |

| Solvent | DMF/THF | DMF yields +15% |

| Reaction Time | 4–6 hours | Prolonged time → side products |

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- 1H NMR: Expect signals for aromatic protons (δ 6.8–7.5 ppm), methylene/methyl groups (δ 1.5–3.0 ppm), and amine protons (δ 2.5–5.0 ppm, depending on exchange rate). Splitting patterns distinguish substitution on the phenyl ring .

- 13C NMR: Nitrile carbon appears at ~120 ppm; aromatic carbons range 110–150 ppm .

- IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch); NH₂ stretches at 3300–3500 cm⁻¹ .

Advanced: How do substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Electron-donating groups (e.g., -OCH₃) activate the ring, accelerating substitution, while electron-withdrawing groups (e.g., -NO₂) deactivate it. For example:

- 3-Amino vs. 4-Fluoro substituents: The amino group enhances para/ortho-directed reactivity, whereas fluorine’s electronegativity reduces electron density, slowing substitution .

Data Table:

| Substituent | Position | Relative Reactivity (vs. H) |

|---|---|---|

| -NH₂ | 3 | 2.5x |

| -F | 4 | 0.7x |

| -OCH₃ | 4 | 3.0x |

Advanced: How can conflicting data on hydrolysis products of nitrile groups be resolved?

Answer:

Hydrolysis outcomes depend on pH and catalysts:

- Acidic conditions (HCl/H₂O): Forms carboxylic acids.

- Basic conditions (NaOH/H₂O): Forms amides or carboxylates.

Contradictions arise from incomplete reaction monitoring. Use LC-MS to track intermediates and validate pathways . For example, reports amide formation under mild basic conditions, while notes carboxylic acids under strong acid.

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?

Answer:

- Chiral catalysts: Use (R)- or (S)-BINOL ligands in asymmetric alkylation to control stereochemistry .

- Kinetic resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Example: (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile was synthesized with >95% ee using a chiral palladium catalyst .

Advanced: How do computational models predict bioactivity, and what limitations exist?

Answer:

- Docking studies: Predict binding affinity to targets (e.g., cytochrome P450 enzymes) using software like AutoDock.

- QSAR models: Correlate substituent properties (logP, polar surface area) with activity.

Limitations: Over-reliance on static structures ignores dynamic protein-ligand interactions. Validate with in vitro assays .

Basic: What safety protocols are critical when handling nitrile-containing compounds?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of toxic vapors.

- PPE: Nitrile gloves, face shields, and lab coats prevent dermal contact .

- Spill management: Neutralize with sodium hypochlorite before disposal.

Advanced: How to analyze conflicting cytotoxicity data in different cell lines?

Answer:

Discrepancies may arise from cell-specific metabolism or assay conditions. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。